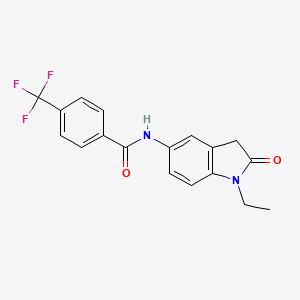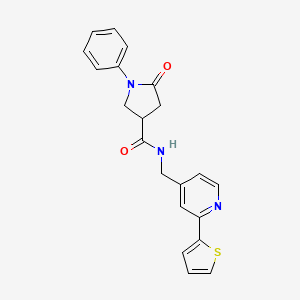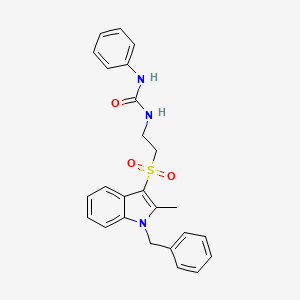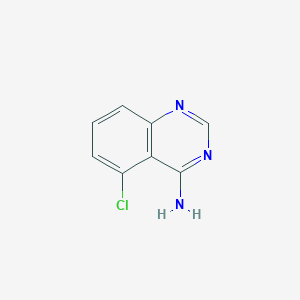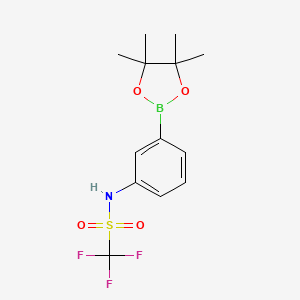
1,1,1-trifluoro-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trifluoro-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide is a complex organic compound that features a trifluoromethyl group, a methanesulfonamide group, and a boronic ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-trifluoro-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide typically involves multiple steps:
-
Formation of the Boronic Ester: : The initial step involves the preparation of the boronic ester. This can be achieved through the Miyaura borylation reaction, where an aryl halide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate.
-
Introduction of the Trifluoromethyl Group: : The trifluoromethyl group can be introduced using a trifluoromethylating agent like trifluoromethyl iodide or trifluoromethyl sulfonic anhydride under appropriate conditions.
-
Sulfonamide Formation: : The final step involves the formation of the sulfonamide group. This can be done by reacting the intermediate compound with methanesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation would enhance the scalability and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
-
Substitution Reactions: : The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
-
Oxidation and Reduction: : The boronic ester group can participate in oxidation reactions to form boronic acids or reduction reactions to form boranes.
-
Coupling Reactions: : The boronic ester group is highly reactive in Suzuki-Miyaura coupling reactions, which are used to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or triethylamine, used to deprotonate intermediates.
Oxidizing Agents: Like hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
Boronic Acids: From oxidation of the boronic ester.
Boranes: From reduction of the boronic ester.
Coupled Products: From Suzuki-Miyaura reactions, leading to biaryl compounds.
Scientific Research Applications
1,1,1-Trifluoro-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide has several applications:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry:
Materials Science: Used in the development of new materials with unique electronic properties.
Mechanism of Action
The compound exerts its effects through various mechanisms depending on the context of its use:
In Organic Synthesis: Acts as a nucleophile or electrophile in different reactions.
In Medicinal Chemistry: The trifluoromethyl group enhances the metabolic stability and bioavailability of drug candidates.
In Materials Science: The boronic ester group can interact with other molecules to form stable complexes, influencing the material’s properties.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Similar boronic ester group but lacks the trifluoromethyl and sulfonamide groups.
Trifluoromethanesulfonamide: Contains the trifluoromethyl and sulfonamide groups but lacks the boronic ester.
N-Phenyltrifluoromethanesulfonimide: Similar sulfonamide and trifluoromethyl groups but lacks the boronic ester.
Uniqueness
1,1,1-Trifluoro-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide is unique due to the combination of its trifluoromethyl, sulfonamide, and boronic ester groups, which confer distinct reactivity and stability, making it a versatile compound in various fields of research.
Properties
IUPAC Name |
1,1,1-trifluoro-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BF3NO4S/c1-11(2)12(3,4)22-14(21-11)9-6-5-7-10(8-9)18-23(19,20)13(15,16)17/h5-8,18H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFSYFCTXISCML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NS(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BF3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
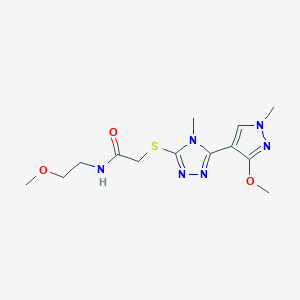
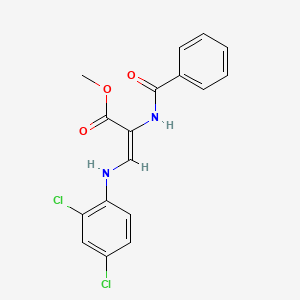
![3'-Cyclopropyl-2',2'-difluoro-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] hydrochloride](/img/structure/B2685280.png)
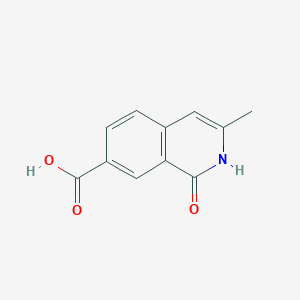
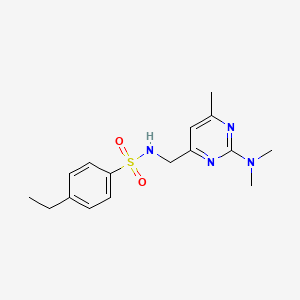
![N-(2,4-difluorophenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2685285.png)
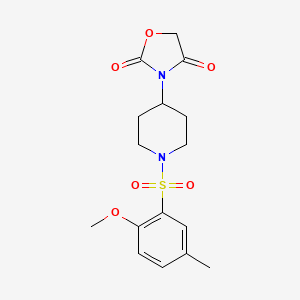
![2-{[1-(1,3-Benzothiazole-6-carbonyl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile](/img/structure/B2685291.png)
![2-methyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2685292.png)
